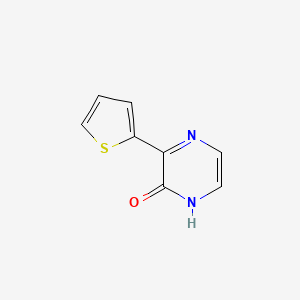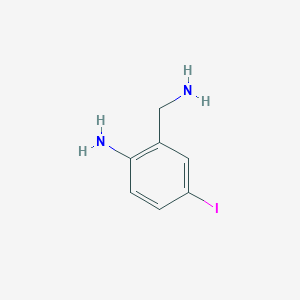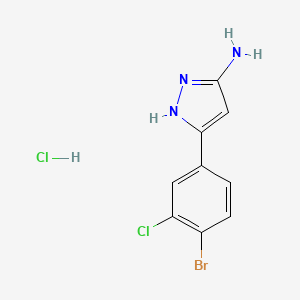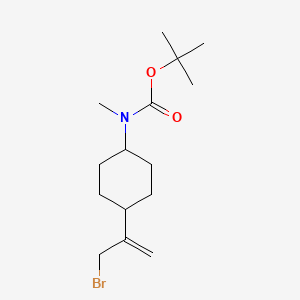![molecular formula C12H12ClN3O B13694227 (E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13694227.png)
(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine ring and a dimethylamino group attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The chloro substituent can be introduced at the 6-position of the imidazo[1,2-a]pyridine ring using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Formation of the Propenone Moiety: The propenone moiety can be introduced through a condensation reaction between the imidazo[1,2-a]pyridine derivative and a suitable α,β-unsaturated carbonyl compound in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, resulting in the formation of alcohols or other reduced products.
Condensation: The compound can undergo condensation reactions with other carbonyl compounds, leading to the formation of larger conjugated systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Condensation: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate condensation reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Larger conjugated systems with extended π-electron systems.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action in various disease models.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound’s unique structural features can be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Chloro-substituted Heterocycles: Compounds with chloro substituents on different heterocyclic cores.
Dimethylamino-substituted Compounds: Compounds with dimethylamino groups attached to various aromatic or heteroaromatic systems.
Uniqueness
(E)-1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one is unique due to its specific combination of structural features, including the chloro substituent, the imidazo[1,2-a]pyridine core, and the dimethylamino-propenone moiety. This combination imparts distinct chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C12H12ClN3O |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H12ClN3O/c1-15(2)6-5-11(17)10-7-14-12-4-3-9(13)8-16(10)12/h3-8H,1-2H3 |
InChI Key |
CODRVZGZSJHADZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one](/img/structure/B13694156.png)
![3-[5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13694163.png)
![Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate](/img/structure/B13694169.png)



![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)


![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)


